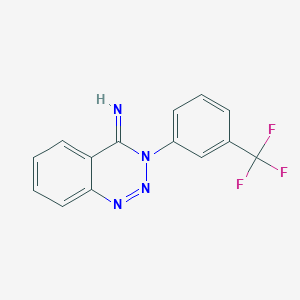

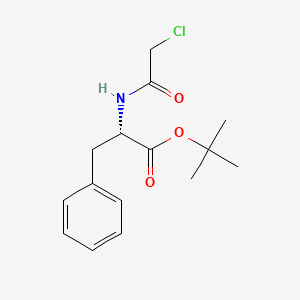

6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((tetrahydrofuran-3-yl)oxy)-N-(2,3,4-trifluorophenyl)nicotinamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential use in various applications, including medicinal chemistry, drug discovery, and agricultural research. In

Scientific Research Applications

Fluorescent Analogues for Biochemical Studies

Nicotinamide and its analogues have been synthesized for various biochemical applications, including the development of fluorescent analogues of nicotinamide adenine dinucleotide (NAD+). These analogues, such as nicotinamide 1,N(6)-ethenoadenine dinucleotide, exhibit fluorescence properties that can be utilized in studying enzyme-catalyzed reactions, offering insights into intramolecular interactions and enzyme activity (Barrio, Secrist, & Leonard, 1972).

Ligand Materials for OLEDs

Derivatives of nicotinamide, like 6-(2,4-difluorophenyl)nicotinamide, have been explored for their potential as ligand materials in organic light-emitting diodes (OLEDs), particularly as blue phosphorescent OLED dopants. Such compounds are synthesized through one-pot methods, integrating reactions like the Suzuki-Miyaura coupling, highlighting their relevance in materials science (Zhou Yuyan, 2014).

Cellular Metabolism and Physiology

Nicotinamide plays a critical role in cellular metabolism and physiological processes. It is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+), a coenzyme essential for energy metabolism, and affects cellular mechanisms related to oxidative stress, inflammation, and apoptosis. Research indicates that nicotinamide can modulate various cellular pathways, impacting cellular survival, longevity, and disease progression, including immune system dysfunction and aging-related diseases (Maiese, Zhao, Jinling Hou, & Y. Shang, 2009).

Antiprotozoal Activity

Nicotinamide derivatives have been synthesized and evaluated for their antiprotozoal activity, particularly against Trypanosoma brucei rhodesiense (T. b. r.) and Plasmodium falciparum (P. f.), the causative agents of sleeping sickness and malaria, respectively. Compounds like 6-[5-(4-Amidinophenyl)furan-2-yl]nicotinamidine have shown significant in vitro and in vivo activity, indicating the potential of nicotinamide derivatives in developing new antiprotozoal therapeutics (Ismail et al., 2003).

Metabolic Fate in Plants

Studies on the metabolic fate of nicotinamide in higher plants have shown its conversion into various metabolites, including trigonelline and nicotinic acid 1N-glucoside, which play roles in plant growth, development, and stress responses. This research underscores the importance of nicotinamide metabolism in plant biology and its potential applications in agriculture and plant sciences (Matsui et al., 2007).

properties

IUPAC Name |

6-(oxolan-3-yloxy)-N-(2,3,4-trifluorophenyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N2O3/c17-11-2-3-12(15(19)14(11)18)21-16(22)9-1-4-13(20-7-9)24-10-5-6-23-8-10/h1-4,7,10H,5-6,8H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPXDNILZOWABB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=C(C(=C(C=C3)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide](/img/structure/B2980063.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenylbutanamide](/img/structure/B2980064.png)

![Ethyl 6-methyl-2-(5-nitrofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2980067.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2980072.png)

![3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2980073.png)

![N-(4-chlorophenethyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2980076.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2980082.png)

![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)

![Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate](/img/structure/B2980084.png)